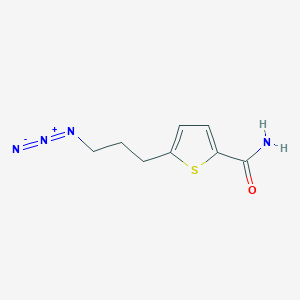
5-(3-Azidopropyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Azidopropyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The azidopropyl group attached to the thiophene ring introduces unique chemical properties, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-azidopropyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 3-azidopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Azidopropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 5-(3-Aminopropyl)thiophene-2-carboxamide.
Substitution: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
5-(3-Azidopropyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of 5-(3-azidopropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, thiophene derivatives have been shown to inhibit enzymes such as CTP synthetase, which is crucial for nucleotide biosynthesis. The azide group can also participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Aminopropyl)thiophene-2-carboxamide: Similar structure but with an amine group instead of an azide.
5-(3-Bromopropyl)thiophene-2-carboxamide: Contains a bromine atom, making it more reactive in substitution reactions.
5-(3-Hydroxypropyl)thiophene-2-carboxamide: Features a hydroxyl group, which can form hydrogen bonds and increase solubility.
Uniqueness
5-(3-Azidopropyl)thiophene-2-carboxamide is unique due to the presence of the azide group, which allows for versatile chemical modifications through click chemistry. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring bioorthogonal labeling .
Propriétés
Numéro CAS |
88962-02-1 |
|---|---|
Formule moléculaire |
C8H10N4OS |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
5-(3-azidopropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H10N4OS/c9-8(13)7-4-3-6(14-7)2-1-5-11-12-10/h3-4H,1-2,5H2,(H2,9,13) |
Clé InChI |
GCMJTOFRLLUGDD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C(=O)N)CCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



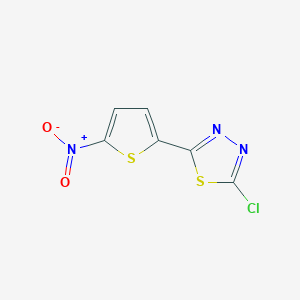
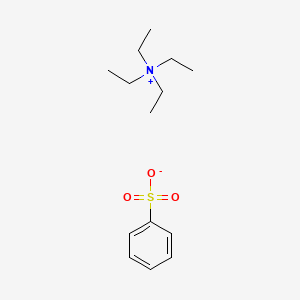
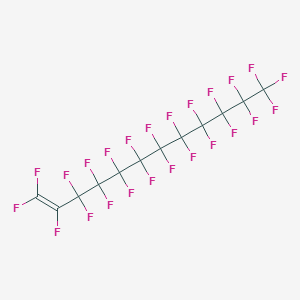
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14149434.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)

![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14149448.png)
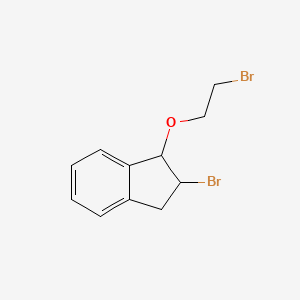
![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)

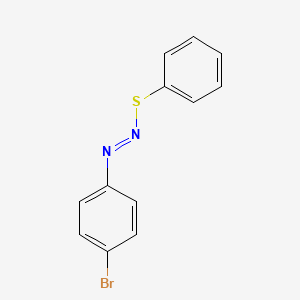
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
